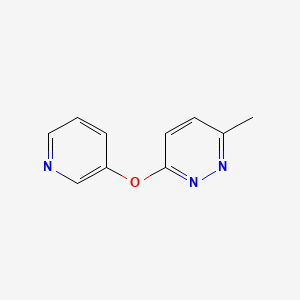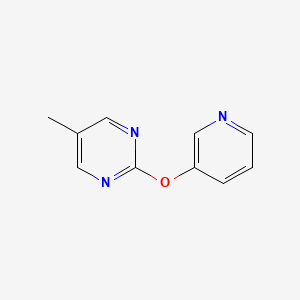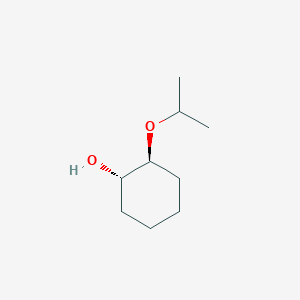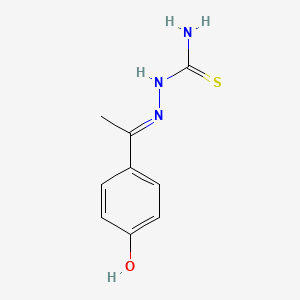![molecular formula C15H13ClN4O2S B6432603 2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL CAS No. 862789-32-0](/img/structure/B6432603.png)
2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL typically involves multiple steps:
Formation of the Oxadiazole Ring: Starting from 4-chlorobenzoic acid, the oxadiazole ring is formed through esterification with methanol, followed by hydrazination, salt formation, and cyclization.
Attachment of the Sulfanyl Group: The intermediate product is then converted into a sulfonyl chloride, which undergoes nucleophilic substitution with a thiol group to form the sulfanyl derivative.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral, antibacterial, and anticancer properties.
Agricultural Chemistry: It has been evaluated for its potential use as a pesticide or herbicide.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the chlorophenyl and thiadiazole moieties.
4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol: Contains a similar sulfanyl group and chlorophenyl moiety.
Uniqueness
2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL is unique due to its combination of oxadiazole and pyrimidine rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-8-9(2)17-15(19-14(8)21)23-7-12-18-13(20-22-12)10-3-5-11(16)6-4-10/h3-6H,7H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUVICJNYKEJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432524.png)
![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)
![Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate (1:1)](/img/structure/B6432534.png)
![3-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B6432542.png)



![1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6432568.png)
![N-cyclopentyl-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432575.png)
![ethyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6432583.png)
![2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B6432589.png)

![(2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6432599.png)
![N-(2-ethoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432621.png)
